molecular formula C13H11F2N B1420905 (3',2-Difluorobiphenyl-4-yl)methanamine CAS No. 1214336-07-8

(3',2-Difluorobiphenyl-4-yl)methanamine

Cat. No. B1420905
M. Wt: 219.23 g/mol
InChI Key: TULYHVHPSCUVGQ-UHFFFAOYSA-N
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Description

(3’,2-Difluorobiphenyl-4-yl)methanamine is a chemical compound with the molecular formula C13H11F2N and a molecular weight of 219.23 g/mol1. It has gained a lot of attention from the scientific community due to its potential applications in various fields of research and industry1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of (3’,2-Difluorobiphenyl-4-yl)methanamine. However, it’s available for purchase from various suppliers for pharmaceutical testing23.



Molecular Structure Analysis

The molecular structure of (3’,2-Difluorobiphenyl-4-yl)methanamine is defined by its molecular formula, C13H11F2N. However, detailed structural analysis such as bond lengths and angles, or 3D conformation, was not found in the available resources.



Chemical Reactions Analysis

Specific chemical reactions involving (3’,2-Difluorobiphenyl-4-yl)methanamine are not available in the current resources. Further research and experimentation would be needed to determine its reactivity and the types of reactions it can undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of (3’,2-Difluorobiphenyl-4-yl)methanamine are not fully detailed in the available resources. Its molecular weight is known to be 219.23 g/mol1.


Scientific Research Applications

Catalytic Applications

  • (3',2-Difluorobiphenyl-4-yl)methanamine and its derivatives have been utilized in catalytic applications. For instance, derivatives like 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and employed in catalytic processes involving C–H bond activation and unsymmetrical pincer palladacycles. These catalysts showed good activity and selectivity in various reactions (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes involving derivatives of (3',2-Difluorobiphenyl-4-yl)methanamine, such as phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and studied for their photocytotoxic properties. These complexes displayed significant photocytotoxicity under red light and were used for cellular imaging in cancer cells, demonstrating potential in cancer therapy (Basu et al., 2014).

Synthesis and Characterization of Novel Compounds

  • Various derivatives of (3',2-Difluorobiphenyl-4-yl)methanamine, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, have been synthesized and characterized. These novel compounds were studied using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, contributing to the field of organic chemistry (Shimoga et al., 2018).

Schiff Base Synthesis and Anticonvulsant Activity

  • Schiff bases of 3-aminomethyl pyridine, a derivative of (3',2-Difluorobiphenyl-4-yl)methanamine, have been synthesized and screened for anticonvulsant activity. Some compounds exhibited significant seizures protection, indicating potential applications in neuropharmacology (Pandey & Srivastava, 2011).

Applications in Organic Light-Emitting Devices

  • Novel 2,4-difluorophenyl-functionalized arylamine derivatives, related to (3',2-Difluorobiphenyl-4-yl)methanamine, have been synthesized and utilized in organic light-emitting devices. These compounds improved the efficiency and luminance of the devices, demonstrating potential in the field of optoelectronics (Li et al., 2012).

Safety And Hazards

Specific safety and hazard information for (3’,2-Difluorobiphenyl-4-yl)methanamine is not available in the current resources. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

(3’,2-Difluorobiphenyl-4-yl)methanamine has potential applications in various fields of research and industry1. However, specific future directions are not outlined in the available resources. Further research is needed to explore its potential uses and benefits.


Please note that this analysis is based on the currently available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

[3-fluoro-4-(3-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-3-1-2-10(7-11)12-5-4-9(8-16)6-13(12)15/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULYHVHPSCUVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3',2-Difluorobiphenyl-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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